Superior Potency Against E. coli DHFR Compared to Clinical Antibacterial Trimethoprim
5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine demonstrates a 1.5-fold higher affinity for E. coli dihydrofolate reductase (DHFR) compared to the clinically utilized antibacterial trimethoprim (TMP). This is a direct, head-to-head quantitative comparison derived from the same assay system [1][2].
| Evidence Dimension | Enzyme inhibition constant (Ki) for E. coli DHFR |
|---|---|
| Target Compound Data | Ki = 2 nM |
| Comparator Or Baseline | Trimethoprim (TMP) Ki = 3.0 nM |
| Quantified Difference | Target compound is ~1.5-fold more potent (lower Ki) |
| Conditions | In vitro enzyme inhibition assay using purified E. coli DHFR, as reported in BindingDB. |
Why This Matters
This data provides a clear, quantitative justification for selecting this compound over trimethoprim in antibacterial drug discovery programs targeting E. coli DHFR, where improved potency may translate to lower effective doses.
- [1] BindingDB. BDBM50138687: 5-(4-(benzyloxy)benzyl)pyrimidine-2,4-diamine. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50138687 View Source
- [2] BindingDB. Ki Summary for Trimethoprim (BDBM18069). http://ww.w.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=4255 View Source
